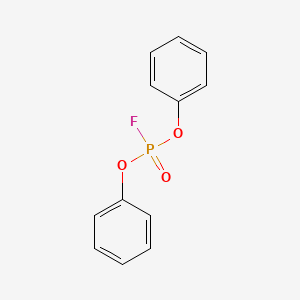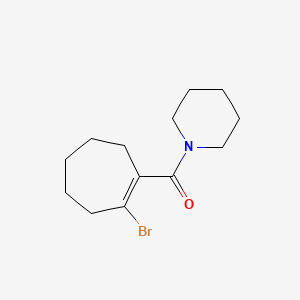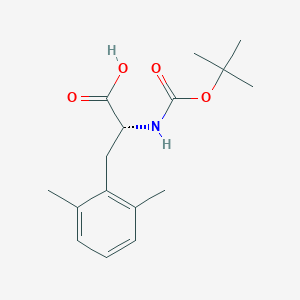
Boc-2,6-Dimethyl-D-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amine functionality during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.
Coupling Reaction: The protected amino acid is then coupled with 2,6-dimethylphenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted amino acids with various functional groups.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of peptides and other derivatives. The compound’s effects are mediated through pathways involving its incorporation into larger molecules or its role as a substrate in enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with particular structural and functional characteristics.
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2R)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clave InChI |
KJGYCJMJZYLARL-CYBMUJFWSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


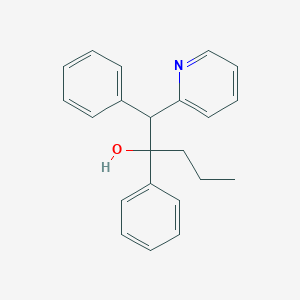
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
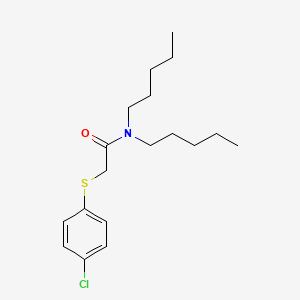
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
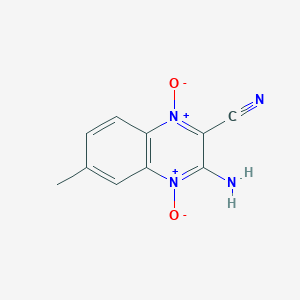

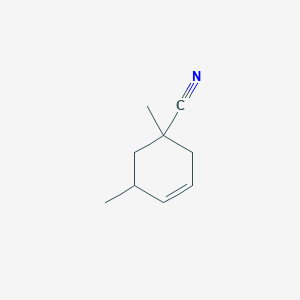
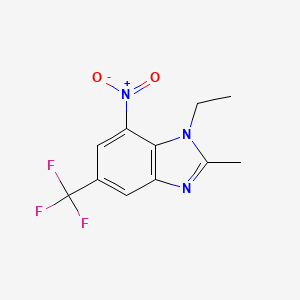
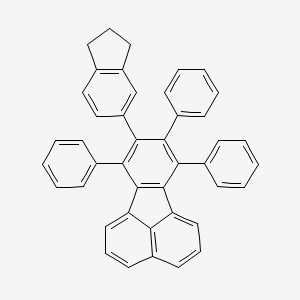
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
